7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives have been extensively studied due to their biological activities and potential therapeutic applications . This compound, in particular, has garnered attention for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid typically involves the condensation and cyclization of appropriate starting materials. One common method involves the reaction of 4-methoxybenzaldehyde with 2-chloroaniline in the presence of a suitable catalyst, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and may involve heating or microwave irradiation to accelerate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like alkaline phosphatase by binding to the active site and blocking substrate access . The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent derived from quinoline alkaloids.
Mepacrine: Another antimalarial drug with structural similarities.
Uniqueness
7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
CAS No. |
6338-24-5 |
---|---|
Molecular Formula |
C17H12ClNO3 |
Molecular Weight |
313.7 g/mol |
IUPAC Name |
7-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12ClNO3/c1-22-12-5-2-10(3-6-12)15-9-14(17(20)21)13-7-4-11(18)8-16(13)19-15/h2-9H,1H3,(H,20,21) |
InChI Key |
SWAZLUGHVFRSEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.